2-[(2E)-2-{[(E)-(3-nitrophenyl)diazenyl](phenyl)methylidene}hydrazinyl]-1,3-benzothiazole
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Overview
Description
(NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(3-NITROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of benzothiazole and nitrophenyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(3-NITROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 1,3-benzothiazol-2-ylamine with 3-nitrobenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(3-NITROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(3-NITROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities
Mechanism of Action
The mechanism of action of (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(3-NITROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to altered cellular processes. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzothiazol-2-ylacetonitrile
- 2-(1,3-Benzothiazol-2-yl)ethanethioamide
- 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole
Uniqueness
Compared to similar compounds, (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(3-NITROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE is unique due to its specific combination of benzothiazole and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H14N6O2S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-ylimino)-N'-(3-nitroanilino)benzenecarboximidamide |
InChI |
InChI=1S/C20H14N6O2S/c27-26(28)16-10-6-9-15(13-16)22-23-19(14-7-2-1-3-8-14)24-25-20-21-17-11-4-5-12-18(17)29-20/h1-13,22H/b23-19+,25-24? |
InChI Key |
RBKOEQZGZQQVRB-JTJSMARMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC(=CC=C2)[N+](=O)[O-])/N=NC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC(=CC=C2)[N+](=O)[O-])N=NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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